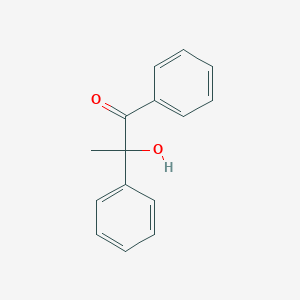

2-Hydroxy-1,2-diphenylpropan-1-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-1,2-diphenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-15(17,13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVXVZXROTWKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322650 | |

| Record name | 2-hydroxy-1,2-diphenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5623-26-7 | |

| Record name | 2-Hydroxy-1,2-diphenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 401759 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003171508 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-1,2-diphenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-1,2-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-1,2-diphenylpropan-1-one, a valuable α-hydroxy ketone in organic synthesis. The core of this synthesis lies in the crossed benzoin condensation reaction between benzaldehyde and acetophenone. This document details the underlying mechanistic principles, explores potential catalytic systems, and presents a generalized experimental protocol. Furthermore, it addresses the challenges associated with this specific cross-condensation and discusses strategies to optimize the reaction for improved yield and purity of the target compound.

Introduction

This compound, an α-hydroxy ketone, holds significance as a versatile building block in the synthesis of various organic molecules, including pharmaceutical intermediates. Its structure, featuring a tertiary alcohol adjacent to a ketone, presents a unique scaffold for further chemical transformations. The primary route to this compound is through a crossed benzoin condensation, a carbon-carbon bond-forming reaction that unites two different carbonyl compounds. This guide will focus on the mechanistic intricacies of this reaction, particularly when employing thiamine hydrochloride or N-heterocyclic carbenes (NHCs) as catalysts.

The Core Synthesis Mechanism: Crossed Benzoin Condensation

The synthesis of this compound is achieved through the crossed benzoin condensation of benzaldehyde and acetophenone. This reaction is a variation of the classic benzoin condensation, which typically involves the self-condensation of two aldehyde molecules.[1][2] The key to this transformation is the concept of "umpolung" or polarity reversal, where the normally electrophilic carbonyl carbon of one of the reactants is converted into a nucleophile.[2]

The generally accepted mechanism, particularly when catalyzed by thiamine (Vitamin B1) or N-heterocyclic carbenes (NHCs), proceeds through the formation of a Breslow intermediate.[2][3][4]

The catalytic cycle can be broken down into the following key steps:

-

Catalyst Activation: In the presence of a base, the acidic proton of the thiazolium ring in thiamine hydrochloride is abstracted, generating the active N-heterocyclic carbene (NHC) catalyst.[5]

-

Formation of the Breslow Intermediate: The nucleophilic carbene attacks the electrophilic carbonyl carbon of benzaldehyde. A subsequent proton transfer results in the formation of the key Breslow intermediate, which is a resonance-stabilized enamine. This step effectively reverses the polarity of the original aldehyde carbonyl carbon, making it nucleophilic.

-

Nucleophilic Attack: The nucleophilic Breslow intermediate then attacks the electrophilic carbonyl carbon of the second reactant, in this case, acetophenone.

-

Product Formation and Catalyst Regeneration: A series of proton transfers and elimination of the catalyst regenerates the active NHC and yields the final product, this compound.

A visual representation of this catalytic cycle is provided in the diagram below.

Experimental Protocol

While a specific, optimized protocol for the synthesis of this compound is not widely available in the literature, a general procedure can be adapted from the well-established methods for benzoin condensation.[5][6][7] The following protocol serves as a starting point for researchers.

Materials:

-

Benzaldehyde (freshly distilled to remove benzoic acid)

-

Acetophenone

-

Thiamine hydrochloride

-

Sodium hydroxide (NaOH) or another suitable base

-

Ethanol

-

Water

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a round-bottom flask, dissolve thiamine hydrochloride in a minimal amount of water. Add ethanol to this solution.

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide. The solution should turn yellow, indicating the formation of the active thiamine ylide.

-

Reactant Addition: To the cooled catalyst solution, add benzaldehyde and acetophenone. An equimolar ratio is a common starting point, but optimization of the ratio may be necessary to favor the crossed product.

-

Reaction: The reaction mixture is then typically stirred at room temperature or gently heated for several hours to overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled and the product is extracted with an organic solvent such as dichloromethane. The organic layers are combined, washed with water and brine, and then dried over an anhydrous drying agent.

-

Purification: The crude product is purified by column chromatography on silica gel to separate the desired this compound from unreacted starting materials and potential side products such as benzoin (from the self-condensation of benzaldehyde).

Quantitative Data and Challenges

A significant challenge in the synthesis of this compound is the potential for competing reactions. The primary side reaction is the self-condensation of benzaldehyde to form benzoin. Additionally, under basic conditions, a crossed-aldol condensation between benzaldehyde and acetophenone can occur, leading to the formation of chalcone after dehydration.

Due to the lack of a standardized, optimized procedure in readily available literature, quantitative data such as reaction yields can vary significantly. The yield of the desired crossed benzoin product is highly dependent on the reaction conditions, including the choice of catalyst, base, solvent, temperature, and the molar ratio of the reactants.

Table 1: Potential Products and Side Products

| Compound | Formation Pathway |

| This compound | Crossed Benzoin Condensation |

| Benzoin (2-Hydroxy-1,2-diphenylethanone) | Self-condensation of Benzaldehyde (Benzoin) |

| Chalcone (1,3-Diphenyl-2-propen-1-one) | Crossed-Aldol Condensation and Dehydration |

To favor the formation of the desired crossed product, careful optimization of the reaction parameters is crucial. Strategies may include:

-

Using a more reactive aldehyde: Benzaldehyde is a good substrate for forming the Breslow intermediate.

-

Controlling the stoichiometry: Adjusting the ratio of benzaldehyde to acetophenone.

-

Catalyst selection: While thiamine is a classic catalyst, modern N-heterocyclic carbenes (NHCs) may offer higher efficiency and selectivity.[2][3][4]

-

Reaction conditions: Fine-tuning the temperature and reaction time can influence the product distribution.

Logical Workflow for Synthesis and Optimization

The following diagram illustrates a logical workflow for the synthesis and optimization of this compound.

Conclusion

The synthesis of this compound via a crossed benzoin condensation presents an interesting and challenging example of carbon-carbon bond formation. While the general mechanistic principles are understood, the lack of a standardized experimental protocol necessitates a careful and systematic approach to optimization. By understanding the underlying catalytic cycle and potential side reactions, researchers can effectively develop and refine a synthetic route to this valuable α-hydroxy ketone. Further research into novel N-heterocyclic carbene catalysts may unlock more efficient and selective pathways for this transformation, broadening its applicability in organic synthesis and drug development.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Continuum of Progress: Applications of N-Hetereocyclic Carbene Catalysis in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. sciencemadness.org [sciencemadness.org]

- 6. chem.latech.edu [chem.latech.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties of alpha-Methylbenzoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methylbenzoin, systematically known as 2-hydroxy-1,2-diphenyl-1-propanone, is an aromatic organic compound with significant applications in organic synthesis and photochemistry. As a derivative of benzoin, it shares structural similarities with compounds known for their utility as photoinitiators. This technical guide provides a comprehensive overview of the core chemical properties of alpha-methylbenzoin, detailed experimental protocols for its synthesis, and an exploration of its reaction mechanisms. The information is presented to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of alpha-Methylbenzoin are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy-1,2-diphenylpropan-1-one | [1] |

| Synonyms | alpha-Methylbenzoin, 2-hydroxy-1,2-diphenyl-1-propanone | [1] |

| CAS Number | 5623-26-7 | [1] |

| Chemical Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Melting Point | 65 °C | |

| Boiling Point | 364.8 °C (Predicted for an isomer) | |

| Solubility | Soluble in methanol. | [2] |

| Appearance | Solid |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of alpha-Methylbenzoin. Below are the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of alpha-Methylbenzoin is expected to show distinct signals corresponding to the aromatic protons of the two phenyl groups, the methyl protons, and the hydroxyl proton. The exact chemical shifts will be dependent on the solvent used. Aromatic protons typically appear in the range of 7.0-8.0 ppm. The methyl protons would likely appear as a singlet further upfield, and the hydroxyl proton signal can be broad and its position variable depending on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum will exhibit signals for the carbonyl carbon, the carbons of the two distinct phenyl rings, the quaternary carbon bearing the hydroxyl and methyl groups, and the methyl carbon. The carbonyl carbon signal is expected to be in the downfield region typical for ketones.

Infrared (IR) Spectroscopy

The IR spectrum of alpha-Methylbenzoin would display characteristic absorption bands indicating its key functional groups. A strong absorption band is expected around 1680 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, likely broadened due to hydrogen bonding. C-H stretching vibrations for the aromatic rings would be observed around 3000-3100 cm⁻¹, and C-H stretching for the methyl group would be seen just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various C-C and C-O stretching and bending vibrations.

Experimental Protocols

Synthesis of alpha-Methylbenzoin

A common method for the synthesis of alpha-Methylbenzoin involves the methylation of benzoin. The following is a representative experimental protocol.

Materials:

-

Benzoin

-

Sodium hydride (NaH) or another suitable base

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane and ethyl acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzoin in anhydrous THF.

-

Cool the solution in an ice bath (0 °C).

-

Carefully add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred solution. Hydrogen gas will evolve.

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete formation of the enolate.

-

Slowly add methyl iodide to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a dilute aqueous solution of HCl to neutralize the excess base.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure alpha-Methylbenzoin.

Reaction Mechanisms and Pathways

alpha-Methylbenzoin can undergo various chemical transformations. A key reaction is its photochemical cleavage, which is relevant to its application as a photoinitiator.

Photochemical Cleavage (Norrish Type I Reaction)

Upon absorption of UV light, alpha-Methylbenzoin can undergo a Norrish Type I cleavage. This process involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent quaternary carbon.

Caption: Photochemical Norrish Type I cleavage of alpha-Methylbenzoin.

This cleavage generates a benzoyl radical and a tertiary benzylic radical. These highly reactive radical species can then initiate polymerization reactions or participate in other radical-mediated chemical transformations.

Signaling Pathways

Currently, there is a lack of established scientific literature detailing the direct involvement of alpha-Methylbenzoin in specific biological signaling pathways. Its primary applications are in synthetic and materials chemistry rather than pharmacology or biochemistry. Future research may explore potential biological activities and interactions with cellular signaling cascades.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, spectroscopic data, and a representative synthesis protocol for alpha-Methylbenzoin. The photochemical cleavage mechanism highlights its utility as a photoinitiator. While its role in biological signaling pathways is not currently established, the foundational chemical information presented here serves as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and potentially for future explorations into its bioactivity. The provided data and protocols are intended to facilitate further research and application of this versatile compound.

References

In-Depth Technical Guide: Quantum Yield of 2-Hydroxy-1,2-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum yield of the photoinitiator 2-Hydroxy-1,2-diphenylpropan-1-one, commercially known as Darocur 1173. A critical parameter in photochemistry and polymer science, the quantum yield dictates the efficiency of photoinitiated processes. This document collates available quantitative data, details the experimental methodologies for its determination, and illustrates the underlying photochemical reaction pathways.

Introduction

This compound is an α-hydroxy ketone widely employed as a photoinitiator in various applications, including the curing of inks, coatings, and adhesives, as well as in specialized fields like 3D printing and the synthesis of biocompatible materials for drug delivery. Upon absorption of ultraviolet (UV) light, it undergoes a photochemical reaction to generate free radicals, which subsequently initiate polymerization. The efficiency of this radical generation is quantified by the quantum yield (Φ), defined as the number of moles of a specific product formed per mole of photons absorbed. A thorough understanding of the quantum yield is paramount for optimizing reaction conditions, controlling polymerization kinetics, and ensuring the desired properties of the final material.

Quantitative Data

The quantum yield of this compound is influenced by factors such as the excitation wavelength and the solvent environment. The following table summarizes the reported quantum yield value for this photoinitiator.

| Compound | Common Name | Quantum Yield (Φ) | Wavelength (nm) | Solvent | Reference |

| This compound | Darocur 1173 | 0.00277 (0.277%) | 247 | Not Specified | [1] |

Photochemical Reaction Pathway

This compound undergoes a Norrish Type I cleavage upon photoexcitation. This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of two radical species.[2][3] These highly reactive radicals are responsible for initiating the polymerization process.

The overall photochemical process can be visualized as follows:

Caption: Photochemical pathway of this compound.

Experimental Protocols for Quantum Yield Determination

Principle

The quantum yield (Φ) is determined by comparing the rate of a photochemical reaction of the compound of interest to the rate of a well-characterized photochemical reaction with a known quantum yield (the actinometer). The ferrioxalate actinometer is a common choice for the UV region.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the quantum yield of a photoinitiator.

Caption: Experimental workflow for quantum yield determination.

Detailed Methodology (based on Ferrioxalate Actinometry)

-

Preparation of Solutions:

-

Prepare a solution of this compound of known concentration in a suitable, transparent solvent (e.g., acetonitrile or a specific monomer formulation).

-

Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄. This solution should be prepared in the dark and handled under red light.

-

-

Irradiation:

-

Use a stable, monochromatic light source with a known wavelength (e.g., a mercury lamp with a bandpass filter for 254 nm).

-

Place a known volume of the photoinitiator solution in a quartz cuvette and irradiate it for a specific time, ensuring constant stirring and temperature.

-

In a separate, identical experiment, irradiate the same volume of the ferrioxalate actinometer solution for the same duration and under the exact same conditions.

-

-

Analysis of the Actinometer:

-

After irradiation, take a precise aliquot of the ferrioxalate solution and add it to a solution of 1,10-phenanthroline.

-

Add a buffer solution (e.g., sodium acetate) to adjust the pH.

-

Keep the solution in the dark for a specified time to allow the Fe²⁺-phenanthroline complex to form completely.

-

Measure the absorbance of the complex at its absorption maximum (typically around 510 nm) using a UV-Vis spectrophotometer.

-

The amount of Fe²⁺ formed is proportional to the number of photons absorbed.

-

-

Analysis of the Photoinitiator:

-

Monitor the disappearance of the this compound by measuring the decrease in its absorbance at its λmax using a UV-Vis spectrophotometer at different irradiation times.

-

-

Calculation of Quantum Yield:

-

The number of photons absorbed by the actinometer solution can be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

-

The rate of disappearance of the photoinitiator can be determined from the change in its concentration over time.

-

The quantum yield of the photoinitiator (Φ_PI) is then calculated using the following equation:

Φ_PI = (moles of PI reacted / time) / (moles of photons absorbed / time)

-

Conclusion

The quantum yield of this compound is a fundamental parameter that governs its efficiency as a photoinitiator. This guide has presented the available quantitative data, outlined the established photochemical mechanism, and provided a detailed experimental protocol for its determination. For researchers and professionals in drug development and material science, a precise understanding and measurement of the quantum yield are essential for the rational design of photopolymerization processes and the development of novel materials with tailored properties. Further research to determine the quantum yield of this photoinitiator under a broader range of experimental conditions would be highly valuable to the scientific community.

References

An In-Depth Technical Guide to the Solubility of α-Methylbenzoin and Related Compounds in Organic Solvents

Disclaimer: The term "alpha-Methylbenzoin" is not a standard chemical name and may be a misnomer. This guide will focus on the solubility of the closely related and well-documented compounds: Benzoin (2-Hydroxy-1,2-diphenylethanone) and Benzoin methyl ether (2-Methoxy-1,2-diphenylethanone), which is a likely intended subject of inquiry.

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of benzoin and its methyl ether in various organic solvents. The document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of a compound is a critical parameter in various scientific and industrial applications, including reaction chemistry, purification, and formulation development. Below are the summarized quantitative solubility data for benzoin in several common organic solvents at different temperatures.

Table 1: Solubility of Benzoin in Various Organic Solvents

| Solvent | Temperature (K) | Molar Fraction (x10³) |

| Acetone | 283.15 | 201.3 |

| 288.15 | 235.8 | |

| 293.15 | 275.9 | |

| 298.15 | 322.8 | |

| 303.15 | 377.1 | |

| 308.15 | 439.8 | |

| 313.15 | 511.9 | |

| 318.15 | 594.1 | |

| 323.15 | 687.3 | |

| Ethyl Acetate | 283.15 | 61.2 |

| 288.15 | 73.1 | |

| 293.15 | 87.1 | |

| 298.15 | 103.6 | |

| 303.15 | 122.9 | |

| 308.15 | 145.4 | |

| 313.15 | 171.6 | |

| 318.15 | 201.9 | |

| 323.15 | 236.9 | |

| Methanol | 283.15 | 18.9 |

| 288.15 | 22.8 | |

| 293.15 | 27.4 | |

| 298.15 | 32.9 | |

| 303.15 | 39.4 | |

| 308.15 | 47.1 | |

| 313.15 | 56.2 | |

| 318.15 | 66.9 | |

| 323.15 | 79.5 | |

| Ethanol | 283.15 | 22.1 |

| 288.15 | 26.8 | |

| 293.15 | 32.5 | |

| 298.15 | 39.3 | |

| 303.15 | 47.4 | |

| 308.15 | 57.1 | |

| 313.15 | 68.6 | |

| 318.15 | 82.3 | |

| 323.15 | 98.4 | |

| 1-Propanol | 283.15 | 18.7 |

| 288.15 | 22.9 | |

| 293.15 | 28.0 | |

| 298.15 | 34.1 | |

| 303.15 | 41.4 | |

| 308.15 | 50.2 | |

| 313.15 | 60.6 | |

| 318.15 | 73.0 | |

| 323.15 | 87.8 | |

| 1-Butanol | 283.15 | 16.1 |

| 288.15 | 19.9 | |

| 293.15 | 24.5 | |

| 298.15 | 30.1 | |

| 303.15 | 36.8 | |

| 308.15 | 44.9 | |

| 313.15 | 54.6 | |

| 318.15 | 66.3 | |

| 323.15 | 80.4 |

Data extracted from the Journal of Chemical & Engineering Data.[1]

Qualitative Solubility of Benzoin and Benzoin Methyl Ether:

-

Benzoin: Soluble in hot water, pyridine, boiling ethanol, and acetone; slightly soluble in cold water and ether.[2][3]

-

Benzoin Methyl Ether: Soluble in alcohol, ether, benzene, acetone, and chloroform; insoluble in water.[4] It is also soluble in methanol.[4][5][6]

Experimental Protocols

The following are detailed methodologies for determining the solubility of a solid organic compound like benzoin or its derivatives. These protocols are based on established laboratory techniques.[7][8][9][10][11]

Protocol 1: General Qualitative Solubility Testing

Objective: To determine the solubility of a compound in various solvents at room temperature.

Materials:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

The compound to be tested (e.g., Benzoin)

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

Place approximately 20-30 mg of the solid compound into a small, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously stir the mixture with a clean spatula or agitate using a vortex mixer for 60 seconds.

-

Observe the mixture. A compound is considered soluble if it completely dissolves, leaving no visible solid particles. It is deemed insoluble if the solid does not dissolve. If some solid dissolves but a significant portion remains, it is classified as partially soluble .

-

Record the observations for each solvent tested.

Protocol 2: Recrystallization for Purification and Solvent Screening

Objective: To purify a solid compound and identify suitable solvents for crystallization, which is directly related to solubility at different temperatures.

Materials:

-

Erlenmeyer flask

-

Hot plate with magnetic stirring

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

The compound to be purified

-

A selection of potential recrystallization solvents

Procedure:

-

Place a measured amount of the impure solid in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent, just enough to cover the solid.

-

Heat the mixture to the boiling point of the solvent while stirring.

-

Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals to a constant weight.

The ideal recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound and selecting an appropriate recrystallization solvent.

Caption: Workflow for Solubility Testing and Recrystallization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chembk.com [chembk.com]

- 3. 2-Hydroxy-1,2-diphenylethan-1-one(579-44-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. Benzoin Methyl Ether 3524-62-7 | TCI Deutschland GmbH [tcichemicals.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Storage and Handling of alpha-Methylbenzoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, handling, and safety considerations for alpha-Methylbenzoin (also known as 2-Hydroxy-2-phenylpropiophenone). The information is intended to support researchers, scientists, and professionals in drug development and other fields where this photoinitiator is utilized.

Chemical and Physical Properties

alpha-Methylbenzoin is a photoinitiator commonly used in ultraviolet (UV) curing applications, such as in the formulation of inks, coatings, and adhesives.[1] Upon exposure to UV light, it generates free radicals that initiate polymerization.[2][3] Understanding its fundamental properties is crucial for its proper handling and storage.

| Property | Value | Source |

| Synonyms | 2-Hydroxy-2-phenylpropiophenone, 2-Benzoyl-2-propanol | [4] |

| Molecular Formula | C₁₀H₁₂O₂ | [4] |

| Molecular Weight | 164.20 g/mol | [5] |

| Appearance | Yellowish clear liquid | [6] |

| Boiling Point | 102-103 °C @ 4 mmHg | |

| Melting Point | 36-37 °C | [7][8] |

| Density | 1.077 g/mL at 25 °C | |

| Flash Point | 122 °C (closed cup) | [9] |

| Solubility | In water: 13.3 g/L at 20 °C | [9] |

Storage and Stability

Proper storage of alpha-Methylbenzoin is essential to maintain its chemical integrity and prevent degradation. While specific long-term stability studies are not widely available in the public domain, general guidelines can be derived from safety data sheets and best practices for handling photosensitive chemicals.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[4][9] | Prevents thermal degradation and potential hazardous reactions at elevated temperatures. |

| Light Exposure | Store in a tightly closed, light-sensitive container.[10] | As a photoinitiator, it is sensitive to light and can degrade or initiate unwanted reactions upon exposure. |

| Atmosphere | Store in a well-ventilated area.[4][9] | Prevents the buildup of any potential vapors. |

| Moisture | Store in a dry place.[10] | Minimizes potential hydrolysis or other moisture-related degradation pathways. |

| General Stability | The product is chemically stable under standard ambient conditions (room temperature).[10] | Indicates that under recommended storage conditions, the compound is not expected to rapidly decompose. |

Handling and Personal Protective Equipment (PPE)

Safe handling practices are critical to minimize exposure and ensure the well-being of laboratory personnel. The following recommendations are based on information from various safety data sheets.

| Precaution | Detailed Protocol |

| Ventilation | Handle in a well-ventilated place. Use local exhaust ventilation if vapor or aerosol will be generated. |

| Personal Hygiene | Wash hands and face thoroughly after handling. Do not eat, drink, or smoke when using this product.[5] |

| Eye Protection | Wear tightly fitting safety goggles or a face shield.[5] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |

| Spill Response | Absorb spills with inert material (e.g., sand, earth) and place in a suitable container for disposal. |

Incompatibility

alpha-Methylbenzoin may react with certain classes of chemicals, leading to hazardous situations or degradation of the material. It is crucial to avoid contact with incompatible substances.

| Incompatible Materials | Potential Hazards |

| Strong Oxidizing Agents | May cause exothermic reactions or fires. |

| Acids | Chemical reactions can occur, potentially leading to decomposition. |

| Bases | May catalyze degradation or other unwanted reactions. |

A general reference for incompatible chemicals suggests that many organic compounds can react hazardously with strong acids, bases, and oxidizing agents.[11][12]

Experimental Protocols and Workflows

While specific, detailed experimental protocols for alpha-Methylbenzoin are proprietary to individual applications, a general workflow for its use as a photoinitiator in UV curing can be outlined.

General Workflow for UV Curing using a Photoinitiator

The following diagram illustrates the typical steps involved in a UV curing process initiated by a photoinitiator like alpha-Methylbenzoin.[1][13][14]

References

- 1. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]

- 4. synquestlabs.com [synquestlabs.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. 2-Hydroxy-2-methylpropiophenone | 7473-98-5 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 2'-Hydroxy-3-phenylpropiophenone | 3516-95-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. How Do Photoinitiators for UV Curing Work [qinmuchem.com]

- 14. fcad.com [fcad.com]

An In-depth Technical Guide to the Thermal Stability of alpha-Methylbenzoin

Disclaimer: As of late 2025, specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for alpha-Methylbenzoin is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive framework based on the known behavior of related benzoin derivatives and outlines the standard experimental protocols required to perform such an analysis.

Introduction

alpha-Methylbenzoin (α-Methylbenzoin), also known as 2-hydroxy-1,2-diphenyl-propan-1-one, is a member of the benzoin family of compounds. It is primarily utilized as a photoinitiator in formulations that cure under ultraviolet (UV) light, such as inks, coatings, and adhesives. In these applications, the molecule undergoes photochemical cleavage to generate free radicals that initiate polymerization. While its photochemical properties are well-leveraged, its thermal stability is a critical parameter for determining storage conditions, shelf-life, and processing safety, particularly in formulations that may be subjected to elevated temperatures during manufacturing or application.

This technical guide details the theoretical basis for the thermal decomposition of benzoin derivatives and provides standardized methodologies for evaluating the thermal stability of alpha-Methylbenzoin using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Theoretical Background: Thermal Decomposition of Benzoin Derivatives

The thermal decomposition of benzoin and its derivatives is primarily characterized by the cleavage of the carbon-carbon bond alpha to the carbonyl group. This process, known as α-cleavage or Norrish Type I cleavage, is the lowest energy pathway for dissociation and results in the formation of two distinct radical species.[1][2]

For alpha-Methylbenzoin, the expected thermal decomposition would proceed via the homolytic cleavage of the C-C bond between the carbonyl group and the tertiary carbon bearing the hydroxyl and methyl groups. This would yield a benzoyl radical and a 1-phenylethyl radical stabilized by the adjacent phenyl group. These highly reactive radicals can then initiate further reactions, such as hydrogen abstraction, recombination, or polymerization, depending on the surrounding chemical environment. The transition state for this α-cleavage is believed to have considerable ionic character and does not closely resemble the final free radical products.[1][2]

Methodologies for Thermal Stability Assessment

The thermal stability of a compound like alpha-Methylbenzoin is quantitatively assessed using thermoanalytical techniques, principally Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5]

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is used to determine the temperature at which a material begins to decompose, the kinetics of its decomposition, and its composition (e.g., residual solvent or inorganic filler content).[3][5]

3.1.1 Generic Experimental Protocol for TGA

-

Instrument Preparation: Ensure the TGA instrument's balance is calibrated using certified calibration weights and the temperature is calibrated using appropriate standards (e.g., indium, tin, zinc).

-

Sample Preparation: Place 5-10 mg of high-purity, crystalline alpha-Methylbenzoin into an inert crucible (typically alumina or platinum).[8] Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.

-

Atmosphere and Flow Rate: The experiment is typically conducted under an inert nitrogen atmosphere to prevent oxidative decomposition.[9] Set the purge gas flow rate to a standard value, such as 20-50 mL/min, to ensure the efficient removal of gaseous decomposition products.[10]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically 30-40°C.

-

Ramp the temperature at a linear heating rate, commonly 10°C/min or 20°C/min, up to a final temperature where decomposition is complete (e.g., 600°C).[9]

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of decomposition is determined from this curve, often using the tangent method. The derivative of the mass loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.[4][12]

3.2.1 Generic Experimental Protocol for DSC

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard (Melting Point: 156.6°C, ΔHfus: 28.45 J/g).

-

Sample Preparation: Weigh 2-5 mg of high-purity alpha-Methylbenzoin into a hermetically sealed aluminum pan.[13] Using a sealed pan is crucial to contain any volatile decomposition products and prevent mass loss from affecting the heat flow measurement. An identical, empty hermetically sealed pan is used as the reference.[14]

-

Atmosphere and Flow Rate: As with TGA, an inert nitrogen atmosphere is used. Set the purge gas flow rate to a standard value, such as 20-50 mL/min.

-

Temperature Program:

-

A heat/cool/heat cycle is often employed to erase the sample's prior thermal history.[13]

-

Equilibrate the sample at a low starting temperature (e.g., 0°C).

-

Ramp the temperature at a linear rate (e.g., 10°C/min) to a temperature beyond the expected melting point but below the onset of decomposition (e.g., 150°C).

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a final heating ramp at 10°C/min to a high temperature (e.g., 400°C) to observe both the melting and decomposition events.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Plot heat flow versus temperature. Endothermic events (like melting) and exothermic events (often decomposition) appear as peaks. The melting temperature (Tm) is taken as the onset or peak of the melting endotherm. The decomposition temperature (Td) can be identified as the onset of the decomposition exotherm. The area under these peaks corresponds to the enthalpy of fusion (ΔHfus) and the enthalpy of decomposition (ΔHdecomp), respectively.

Data Presentation

Quantitative data obtained from TGA and DSC analyses should be summarized in clear, structured tables for comparative analysis. Below are template tables illustrating how results for alpha-Methylbenzoin would be presented.

Table 1: Thermogravimetric Analysis (TGA) Data for alpha-Methylbenzoin

| Parameter | Value | Units |

|---|---|---|

| Heating Rate | 10 | °C/min |

| Atmosphere | Nitrogen | - |

| Sample Mass | 5.25 | mg |

| Onset of Decomposition (Tonset) | Data Not Available | °C |

| Temperature of Max. Decomposition Rate (Tpeak) | Data Not Available | °C |

| Residual Mass @ 600°C | Data Not Available | % |

Table 2: Differential Scanning Calorimetry (DSC) Data for alpha-Methylbenzoin

| Parameter | Value | Units |

|---|---|---|

| Heating Rate | 10 | °C/min |

| Atmosphere | Nitrogen | - |

| Sample Mass | 3.15 | mg |

| Melting Point (Tm) | Data Not Available | °C |

| Enthalpy of Fusion (ΔHfus) | Data Not Available | J/g |

| Onset of Decomposition (Td) | Data Not Available | °C |

| Enthalpy of Decomposition (ΔHdecomp) | Data Not Available | J/g |

Visualizations

Visual diagrams are essential for understanding experimental workflows and reaction pathways.

Caption: Experimental workflow for TGA and DSC analysis.

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. epfl.ch [epfl.ch]

- 9. m.youtube.com [m.youtube.com]

- 10. etamu.edu [etamu.edu]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 14. web.williams.edu [web.williams.edu]

Methodological & Application

Application Notes and Protocols for Hydrogel Synthesis Using 2-Hydroxy-1,2-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of hydrogels using the photoinitiator 2-Hydroxy-1,2-diphenylpropan-1-one. This document outlines the synthesis of two widely used hydrogel systems: Gelatin Methacryloyl (GelMA) and Poly(ethylene glycol) diacrylate (PEGDA). The provided protocols and data are based on the use of the structurally and functionally similar, well-characterized photoinitiator, 2-hydroxy-1-[4-(2-hydroxyethoxy) phenyl]-2-methyl-1-propanone (commercially known as Irgacure 2959). Researchers should consider these protocols as a strong starting point and optimize parameters for their specific applications when using this compound.

Introduction to this compound in Hydrogel Synthesis

This compound is a Type I photoinitiator that, upon exposure to ultraviolet (UV) light, generates free radicals to initiate polymerization of suitable monomers or macromers, leading to the formation of a crosslinked hydrogel network. Its efficacy in initiating polymerization makes it a valuable tool in the fabrication of hydrogels for various biomedical applications, including tissue engineering, drug delivery, and 3D cell culture.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 65 °C[2] |

| Solubility | Soluble in many organic solvents and monomers. Water solubility is limited. |

| UV Absorption | Typically absorbs in the UV-A range (around 320-380 nm) |

Safety Precautions: this compound may cause skin and serious eye irritation, as well as respiratory irritation.[1] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Experimental Protocols

The following are detailed protocols for the synthesis of GelMA and PEGDA hydrogels.

Gelatin Methacryloyl (GelMA) Hydrogel Synthesis

This protocol describes the synthesis of a 10% (w/v) GelMA hydrogel.

Materials:

-

Gelatin (from porcine skin, Type A)

-

Methacrylic anhydride (MAA)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

This compound

-

Dialysis tubing (MWCO 12-14 kDa)

-

UV light source (365 nm)

Procedure:

-

GelMA Synthesis:

-

Dissolve 10 g of gelatin in 100 mL of PBS at 50°C with stirring until fully dissolved.

-

Slowly add 0.8 mL of methacrylic anhydride to the gelatin solution while stirring.

-

Let the reaction proceed for 3 hours at 50°C.

-

Stop the reaction by adding 400 mL of warm PBS.

-

Dialyze the solution against distilled water for 7 days at 40°C to remove unreacted MAA and other small molecules.

-

Freeze-dry the dialyzed solution to obtain a white, porous GelMA foam. Store at -20°C.

-

-

Hydrogel Precursor Solution Preparation:

-

Dissolve the lyophilized GelMA in PBS at 37°C to achieve a 10% (w/v) concentration.

-

Add this compound to the GelMA solution to a final concentration of 0.5% (w/v). Ensure complete dissolution.

-

-

Photocrosslinking:

-

Pipette the GelMA precursor solution into a mold of the desired shape.

-

Expose the solution to UV light (365 nm) for a specified duration (e.g., 30-180 seconds) to induce crosslinking. The exposure time will influence the mechanical properties of the hydrogel.

-

Poly(ethylene glycol) diacrylate (PEGDA) Hydrogel Synthesis

This protocol details the synthesis of a 10% (w/v) PEGDA hydrogel.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA, Mn 700 g/mol )

-

Phosphate-buffered saline (PBS, pH 7.4)

-

This compound

-

UV light source (365 nm)

Procedure:

-

Hydrogel Precursor Solution Preparation:

-

Dissolve PEGDA in PBS to a final concentration of 10% (w/v).

-

Add this compound to the PEGDA solution to a final concentration of 0.5% (w/v). Ensure the photoinitiator is fully dissolved.

-

-

Photocrosslinking:

-

Dispense the PEGDA precursor solution into a suitable mold.

-

Expose the solution to UV light (365 nm) for a defined period (e.g., 60-300 seconds) to form the hydrogel.

-

Quantitative Data Summary

The following tables summarize key quantitative data for hydrogels synthesized using a similar photoinitiator. These values can be used as a reference for expected outcomes.

Table 1: GelMA Hydrogel Properties

| GelMA Concentration (% w/v) | Photoinitiator Concentration (% w/v) | UV Exposure Time (s) | Compressive Modulus (kPa) |

| 5 | 0.5 | 60 | ~5 |

| 10 | 0.5 | 60 | ~20 |

| 15 | 0.5 | 60 | ~40 |

Table 2: PEGDA Hydrogel Properties

| PEGDA Concentration (% w/v) | Photoinitiator Concentration (% w/v) | UV Exposure Time (s) | Storage Modulus (G') (Pa) |

| 10 | 0.1 | 180 | ~1,000 |

| 10 | 0.5 | 180 | ~3,500 |

| 20 | 0.5 | 180 | ~10,000 |

Visualizations

Experimental Workflow for Hydrogel Synthesis

Signaling Pathway for Drug Delivery from a Hydrogel

Applications in Drug Development

Hydrogels synthesized using this compound can serve as versatile platforms for controlled drug delivery. The porous, three-dimensional network of the hydrogel can encapsulate a wide range of therapeutic agents, from small molecule drugs to larger biologics like proteins and nucleic acids.

Key Advantages for Drug Delivery:

-

Sustained Release: The hydrogel matrix can be engineered to release the encapsulated drug over a prolonged period, reducing the need for frequent dosing and improving patient compliance.

-

Targeted Delivery: Injectable hydrogels can be administered directly to the site of action, increasing the local concentration of the drug while minimizing systemic side effects.

-

Protection of Therapeutics: The hydrogel can protect sensitive drug molecules from degradation in the physiological environment.

-

Biocompatibility: Many hydrogel-forming polymers, such as gelatin and PEG, are biocompatible and biodegradable, making them suitable for in vivo applications.

Experimental Workflow for Drug Release Studies:

-

Drug Loading: The therapeutic agent is mixed with the hydrogel precursor solution before photocrosslinking.

-

Hydrogel Formation: The drug-laden precursor solution is crosslinked as described in the protocols above.

-

Release Study: The drug-loaded hydrogel is placed in a release medium (e.g., PBS) at 37°C.

-

Sampling: At predetermined time points, aliquots of the release medium are collected.

-

Quantification: The concentration of the released drug in the samples is quantified using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Data Analysis: The cumulative release of the drug is plotted against time to determine the release kinetics.

By modifying the hydrogel properties, such as polymer concentration and crosslinking density, the drug release profile can be tailored to meet the specific requirements of the therapeutic application.

References

Application Notes and Protocols: Photoinitiator for 3D Printing Resin Formulation

Introduction

Vat photopolymerization 3D printing technologies, such as stereolithography (SLA) and digital light processing (DLP), rely on the precise, layer-by-layer solidification of a liquid photopolymer resin upon exposure to light. The key component that enables this rapid curing process is the photoinitiator. Upon absorption of photons of a specific wavelength, the photoinitiator generates reactive species, typically free radicals, which initiate the polymerization of monomer and oligomer chains, leading to the formation of a crosslinked polymer network.

This document provides detailed application notes and protocols for the use of a photoinitiator, exemplified by 2,2-dimethoxy-2-phenylacetophenone (DMPA), in the formulation of 3D printing resins. DMPA is a highly efficient, non-yellowing Type I photoinitiator that undergoes unimolecular bond cleavage upon UV irradiation to produce free radicals.[1] Its effectiveness in curing thick sections and its commercial availability make it a suitable candidate for a wide range of applications, including in the biomedical and pharmaceutical fields.[2][3]

Physicochemical Properties and Photoinitiation Mechanism

A thorough understanding of the photoinitiator's properties is crucial for successful resin formulation and 3D printing.

Physicochemical Properties of DMPA

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethoxy-1,2-diphenylethan-1-one | [4] |

| Synonyms | Irgacure 651, Benzil dimethyl ketal | [4] |

| CAS Number | 24650-42-8 | [4] |

| Molecular Formula | C₁₆H₁₆O₃ | [4] |

| Molar Mass | 256.30 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 64-67 °C | |

| Solubility | Soluble in common monomers and organic solvents | |

| UV Absorption Max (in Acetonitrile) | ~250 nm, ~330-340 nm | [5][6] |

Photoinitiation Mechanism of DMPA

DMPA is a Type I photoinitiator, meaning it undergoes a unimolecular cleavage (α-cleavage) upon exposure to UV light to generate two free radicals.[1] This process is highly efficient and does not require a co-initiator.

Caption: Photoinitiation mechanism of DMPA.

Upon absorption of UV light, the DMPA molecule is promoted to an excited state, which then rapidly undergoes cleavage of the carbon-carbon bond between the carbonyl group and the tertiary carbon. This fragmentation results in the formation of a benzoyl radical and a dimethoxybenzyl radical, both of which can initiate the polymerization of acrylate or methacrylate monomers in the resin formulation.[1]

Experimental Protocols

Preparation of a Standard Photopolymer Resin

This protocol describes the preparation of a simple, experimental photopolymer resin for use in SLA or DLP 3D printers.

Materials:

-

Monomer: Isobornyl Acrylate (IBOA)

-

Oligomer: Urethane Dimethacrylate (UDMA)

-

Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA)

-

UV Blocker (Optional): 2-Hydroxy-4-methoxybenzophenone

-

Solvent (for cleaning): Isopropyl Alcohol (IPA)

Equipment:

-

Magnetic stirrer and stir bar

-

Amber glass bottle

-

Electronic balance

-

Spatula

Procedure:

-

Weigh the desired amounts of monomer (e.g., 70 g of IBOA) and oligomer (e.g., 30 g of UDMA) directly into the amber glass bottle.

-

Add the photoinitiator (e.g., 0.5 - 2.0 g of DMPA, corresponding to 0.5 - 2.0 wt% of the total resin weight) to the monomer/oligomer mixture. The optimal concentration may vary depending on the resin composition and the light source of the 3D printer.[2]

-

If desired, add a UV blocker to control the cure depth and improve resolution.

-

Place the magnetic stir bar in the bottle, cap it, and place it on the magnetic stirrer.

-

Stir the mixture at room temperature until the photoinitiator is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50 °C) can accelerate the dissolution process, but care should be taken to avoid premature polymerization.

-

Once fully dissolved, the resin is ready for use. Store the resin in the amber bottle to protect it from light.

Caption: Workflow for preparing a photopolymer resin.

3D Printing and Post-Curing Protocol

Equipment:

-

SLA or DLP 3D Printer

-

UV curing chamber

-

Beakers

-

Ultrasonic bath (optional)

Procedure:

-

Printing:

-

Pour the prepared resin into the vat of the 3D printer.

-

Select the appropriate printing parameters (e.g., layer thickness, exposure time). These parameters will need to be optimized for the specific resin formulation and printer. Thicker layers will generally require longer exposure times.

-

Initiate the printing process.

-

-

Washing:

-

Once the print is complete, carefully remove the printed object from the build platform.

-

Submerge the object in a beaker of isopropyl alcohol (IPA) to wash away any uncured resin from the surface.

-

Gently agitate the object in the IPA or use an ultrasonic bath for a more thorough cleaning (e.g., for 5-10 minutes).

-

Repeat the washing step with fresh IPA if necessary.

-

-

Drying:

-

Remove the object from the IPA and allow it to air dry completely. A compressed air source can be used to speed up the drying process.

-

-

Post-Curing:

-

Place the dried object in a UV curing chamber. Post-curing is essential to achieve the final mechanical properties of the material by ensuring complete polymerization.[7]

-

Cure the object according to the manufacturer's recommendations or a predetermined protocol (e.g., 30-60 minutes at a specific UV wavelength and intensity). The post-curing time and temperature can significantly affect the mechanical strength and physical properties of the final part.[7]

-

Performance Data

The performance of a 3D printing resin is highly dependent on its formulation. The following tables provide representative data for a generic acrylate-based resin using DMPA as the photoinitiator.

Curing Properties

| DMPA Concentration (wt%) | Layer Thickness (µm) | Recommended Exposure Time (s) |

| 0.5 | 50 | 8 - 12 |

| 1.0 | 50 | 5 - 8 |

| 2.0 | 50 | 3 - 5 |

| 1.0 | 100 | 10 - 15 |

Note: Exposure times are highly dependent on the light intensity of the 3D printer.

Mechanical Properties of Post-Cured Material

The mechanical properties of the final 3D printed object are critical for its intended application. These properties are influenced by the resin composition, printing parameters, and post-curing conditions.[7][8][9][10][11][12]

| Property | Typical Value Range | ASTM Standard |

| Tensile Strength | 40 - 60 MPa | D638 |

| Tensile Modulus | 1.8 - 2.5 GPa | D638 |

| Elongation at Break | 3 - 8 % | D638 |

| Flexural Strength | 70 - 100 MPa | D790 |

| Flexural Modulus | 2.0 - 3.0 GPa | D790 |

| Shore D Hardness | 80 - 90 | D2240 |

Safety and Handling

Photoinitiators and uncured resins are chemicals and should be handled with appropriate safety precautions.

-

Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area to avoid inhaling vapors.

-

Avoid direct skin contact with the photoinitiator and uncured resin. In case of contact, wash the affected area immediately with soap and water.

-

Consult the Safety Data Sheet (SDS) for DMPA and all other resin components for detailed safety information.

While DMPA is widely used, it's important to note that the cytotoxicity of some photoinitiators and their byproducts is a concern, particularly for biomedical applications.[3] For applications involving cell or tissue contact, it is crucial to select photoinitiators with low cytotoxicity and to ensure complete curing and thorough washing of the printed parts to remove any residual unreacted components.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Curing | - Insufficient photoinitiator concentration- Insufficient exposure time- Low light intensity | - Increase DMPA concentration- Increase exposure time- Check and calibrate the printer's light source |

| Prints Sticking to Vat | - Over-curing of the initial layers- Build platform not properly leveled | - Reduce exposure time for the first few layers- Re-level the build platform |

| Poor Resolution/Detail | - Light scattering- High photoinitiator concentration | - Add a UV blocker to the resin- Reduce DMPA concentration |

| Brittle Parts | - Incomplete post-curing- Resin formulation | - Increase post-curing time and/or temperature- Adjust monomer/oligomer ratio for improved flexibility |

Conclusion

The selection and proper use of a photoinitiator are fundamental to the successful formulation of photopolymer resins for 3D printing. 2,2-dimethoxy-2-phenylacetophenone (DMPA) serves as an effective and versatile Type I photoinitiator for a wide range of applications. By following the detailed protocols and considering the performance data presented in these application notes, researchers, scientists, and drug development professionals can effectively develop and optimize custom resin formulations for their specific 3D printing needs. Careful attention to experimental parameters, post-processing, and safety protocols will ensure the fabrication of high-quality, functional 3D printed objects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The impact of modifying 3D printing parameters on mechanical strength and physical properties in vat photopolymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wiki.ubc.ca [wiki.ubc.ca]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enhancing Mechanical Properties of Polymer 3D Printed Parts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Photopolymerization of Acrylates with 2-Hydroxy-2-methyl-1-phenyl-propan-1-one

Introduction

This document provides detailed application notes and protocols for the photopolymerization of acrylate monomers and oligomers using the photoinitiator 2-Hydroxy-2-methyl-1-phenyl-propan-1-one, commonly known by the trade name Darocur 1173. This versatile and highly efficient liquid photoinitiator is widely used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates, in combination with mono- or multifunctional monomers.[1] Due to its excellent solvency and compatibility, it is easily incorporated into various formulations.[2] Furthermore, it is particularly recommended for applications requiring minimal yellowing after prolonged exposure to sunlight.[1][3]

These guidelines are intended for researchers, scientists, and professionals in drug development and material science who are working with UV-curable acrylate-based systems for applications such as coatings, adhesives, inks, and biomaterials.

Chemical and Physical Properties

Chemical Name: 2-Hydroxy-2-methyl-1-phenyl-propan-1-one Synonyms: Darocur 1173, Irgacure 1173 CAS Number: 7473-98-5 Molecular Weight: 164.2 g/mol

| Property | Value |

| Appearance | Colorless to slightly yellow liquid[1] |

| Odor | Slight[1] |

| Density (at 20°C) | 1.08 g/cm³[1] |

| Viscosity (at 20°C) | 25 mPa·s[1] |

| Melting Point | 4°C[1] |

| Boiling Point (at 0.13 mbar) | 80 - 81°C[1] |

| Flashpoint | > 100°C[1] |

| Solubility | Miscible in most common organic solvents and acrylate monomers (>50g/100g); practically insoluble in water.[1] |

Mechanism of Photoinitiation

2-Hydroxy-2-methyl-1-phenyl-propan-1-one is a Norrish Type I photoinitiator. Upon absorption of UV radiation, the molecule undergoes a homolytic cleavage (α-cleavage) to generate two free radicals, which then initiate the polymerization of acrylate monomers.[4][5]

Caption: Photoinitiation and polymerization mechanism.

Experimental Protocols

General Workflow for Photopolymerization

The following diagram outlines a typical experimental workflow for the photopolymerization of an acrylate formulation.

Caption: General experimental workflow for photopolymerization.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

This protocol describes the preparation of a simple UV-curable formulation.

Materials:

-

Acrylate monomer or oligomer (e.g., 1,6-Hexanediol diacrylate, HDDA)

-

2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173)

-

Glass vial

-

Magnetic stirrer and stir bar or vortex mixer

-

Substrate for coating (e.g., glass slide, plastic film)

Procedure:

-

In a glass vial, weigh the desired amount of acrylate monomer or oligomer.

-

Add the photoinitiator, typically at a concentration of 1-4% by weight.[1][2] For example, for a 10g formulation with 2% photoinitiator, add 0.2g of 2-Hydroxy-2-methyl-1-phenyl-propan-1-one to 9.8g of the acrylate.

-

Mix the components thoroughly using a magnetic stirrer or vortex mixer until the photoinitiator is completely dissolved and the solution is homogeneous.

-

Apply the formulation to the desired substrate at a controlled thickness.

Protocol 2: UV Curing of the Acrylate Formulation

This protocol details the UV curing process.

Materials:

-

Prepared acrylate formulation on a substrate

-

UV curing system (e.g., UV lamp with a specific wavelength output)

-

Nitrogen purge (optional, for oxygen-sensitive systems)

Procedure:

-

Place the substrate with the applied formulation into the UV curing chamber.

-

If necessary, purge the chamber with nitrogen to create an inert atmosphere, as oxygen can inhibit free radical polymerization.[5]

-

Expose the formulation to UV light. The exposure time and intensity will depend on the specific formulation, thickness, and desired properties of the cured material. A typical UV intensity might be in the range of 10-100 mW/cm².

-

Monitor the curing process. The liquid formulation will solidify into a solid polymer film.

-

After the desired exposure time, remove the cured sample for characterization.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the photopolymerization of acrylates using 2-Hydroxy-2-methyl-1-phenyl-propan-1-one.

Table 1: Recommended Photoinitiator Concentrations for Various Applications

| Application | Recommended Concentration (% w/w) | Film Thickness |

| Clear coatings on paper, metal, and plastic | 2.0 - 4.0%[1] | 20 - 2000 µm[1] |

| Clear wood topcoats | 2.0 - 4.0%[2] | 0.5 - 4 mils (15 - 100 µm)[2] |

| UV-curable varnishes | 1.0 - 3.0%[1] | Not specified |

| Epoxy diacrylate/HDDA coatings | Optimal at 1%[6] | Not specified |

Table 2: Curing Kinetics of 1,6-Hexanediol Diacrylate (HDDA) with 4 wt% Photoinitiator

Data from a study using photo-DSC to investigate curing behavior.[7][8]

| UV Light Intensity (mW/cm²) | Curing Degree (%) |

| 10 | ~65-70 |

| 20 | ~70-75 |

| 30 | ~75 |

| 40 | ~75 |

| 50 | ~75 |

Note: The study showed that higher UV intensity leads to a higher curing degree and faster curing speed. Increasing exposure time beyond a certain point showed limited improvement in the final curing degree.[8]

Applications

2-Hydroxy-2-methyl-1-phenyl-propan-1-one is a versatile photoinitiator suitable for a wide range of applications, including:

-

Coatings: UV-curable clear coatings for paper, metal, and plastic materials.[1][9] It is also used in wood coatings and fillers.[2]

-

Inks: Due to its efficiency, it is used in UV paper inks.[3]

-

Adhesives: It can be used in the formulation of UV-curable adhesives.[2]

-

3D Printing/Additive Manufacturing: The fast curing process makes it suitable for UV-assisted direct writing technologies.[7]

-

Biomaterials: Its utility extends to the fabrication of polymeric materials for biomedical applications.

Safety and Handling

-

Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid direct contact with skin and eyes.

-

Store in a cool, dark place away from sources of ignition.

References

- 1. xtgchem.cn [xtgchem.cn]

- 2. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 3. longchangchemical.com [longchangchemical.com]

- 4. Photoinduced Polymerization of Eugenol-Derived Methacrylates [mdpi.com]

- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Liquid UV Photoinitiator 1173 For Paper | [kingchemglobal.com]

Application Notes and Protocols for alpha-Methylbenzoin in UV Curable Coatings and Adhesives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of alpha-Methylbenzoin, a potent photoinitiator for UV curable coatings and adhesives. This document details its mechanism of action, provides starting formulations, outlines experimental protocols for application and testing, and presents key performance data to guide researchers and developers in harnessing its capabilities.

Introduction to alpha-Methylbenzoin

alpha-Methylbenzoin is a free-radical photoinitiator belonging to the benzoin ether class (a derivative of benzoin). Upon exposure to ultraviolet (UV) radiation, it undergoes a rapid photochemical cleavage, generating free radicals that initiate the polymerization of acrylate or methacrylate functionalized oligomers and monomers. This process, known as UV curing, transforms a liquid formulation into a solid, crosslinked polymer network in a matter of seconds.

Key Attributes:

-

High Reactivity: Efficiently initiates polymerization, leading to fast cure speeds.

-

Good Solubility: Readily dissolves in common acrylate and methacrylate monomers and oligomers.

-

Versatility: Suitable for a wide range of applications in both clear and pigmented coatings and adhesives.

Mechanism of Action: Norrish Type I Cleavage

alpha-Methylbenzoin functions as a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorbing UV energy. The primary photochemical process is an α-cleavage, also known as a Norrish Type I reaction.

Figure 1: UV curing mechanism initiated by alpha-Methylbenzoin.

Upon absorption of UV light, the alpha-Methylbenzoin molecule is promoted to an excited state. It then undergoes rapid intersystem crossing to a triplet state, which subsequently cleaves at the carbon-carbon bond alpha to the carbonyl group. This cleavage generates two distinct free radicals: a benzoyl radical and an alpha-methylbenzyl radical. Both of these radical species are capable of initiating the polymerization of unsaturated monomers.

Application in UV Curable Coatings

alpha-Methylbenzoin is an effective photoinitiator for a variety of UV curable coating applications, including protective clear coats, wood finishes, and plastic coatings. Its high reactivity allows for rapid surface cure, which is particularly beneficial in applications requiring high throughput.

Starting Formulations for Clear Coatings

The following table provides starting point formulations for UV curable clear coatings using alpha-Methylbenzoin. The concentrations are given in weight percent (wt%).

| Component | Formulation 1 (Hard Coat) | Formulation 2 (Flexible Coat) |

| Oligomer | ||

| Aliphatic Urethane Acrylate | 40 | 50 |

| Epoxy Acrylate | 20 | - |

| Monomer | ||

| Isobornyl Acrylate (IBOA) | 25 | 20 |

| Tripropyleneglycol Diacrylate (TPGDA) | 10 | 25 |

| Photoinitiator | ||

| alpha-Methylbenzoin | 4 | 4 |

| Additives | ||

| Leveling Agent | 1 | 1 |

| Total | 100 | 100 |

Note: These are starting formulations and may require optimization based on the specific substrate, application method, and desired final properties. The performance data for closely related benzoin derivatives suggests that an optimal concentration of alpha-Methylbenzoin will likely be in the range of 2-5 wt%.

Performance Data (Based on Structurally Similar Benzoin Derivatives)

The following table summarizes typical performance data for clear coatings initiated with benzoin-type photoinitiators. This data should be considered as a guideline for formulating with alpha-Methylbenzoin.

| Property | Test Method | Typical Value |

| Cure Speed | Pass/Fail (Thumb Twist) | 10-30 m/min @ 120 W/cm |

| Pencil Hardness | ASTM D3363 | H - 2H |

| Adhesion (Cross-hatch) | ASTM D3359 | 4B - 5B |

| Yellowing Index (Initial) | ASTM E313 | < 2 |

| Solvent Resistance (MEK rubs) | ASTM D5402 | > 100 |

Application in UV Curable Adhesives

alpha-Methylbenzoin can be effectively used in the formulation of UV curable adhesives for bonding a variety of substrates, including glass, plastics, and metals. The rapid, on-demand curing nature of these adhesives makes them ideal for automated assembly processes.

Starting Formulations for UV Adhesives

The table below provides example formulations for UV curable adhesives.

| Component | Formulation 3 (General Purpose) | Formulation 4 (Plastic Bonding) |

| Oligomer | ||

| Aliphatic Urethane Acrylate | 60 | 55 |

| Monomer | ||

| Isobornyl Acrylate (IBOA) | 20 | 20 |

| N-Vinylcaprolactam (NVC) | 15 | 20 |

| Photoinitiator | ||

| alpha-Methylbenzoin | 4 | 4 |

| Additives | ||

| Adhesion Promoter (Silane) | 1 | 1 |

| Total | 100 | 100 |

Performance Data (Based on Structurally Similar Benzoin Derivatives)

The following table outlines the expected performance of UV adhesives formulated with benzoin-type photoinitiators.

| Property | Test Method | Typical Value |

| Fixture Time | Manual Test | 5-15 seconds |

| Lap Shear Strength (Glass) | ASTM D1002 | 10-15 MPa |

| Lap Shear Strength (Polycarbonate) | ASTM D1002 | 8-12 MPa |

| Hardness (Shore D) | ASTM D2240 | 60-75 |

| Elongation at Break | ASTM D638 | 20-50% |

Experimental Protocols

The following protocols provide a general framework for the preparation, application, and testing of UV curable formulations containing alpha-Methylbenzoin.

Formulation Preparation

Figure 2: Workflow for preparing UV curable formulations.

-